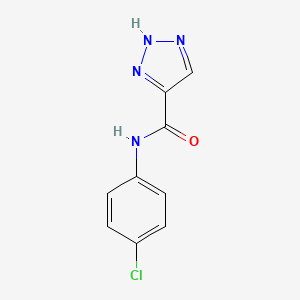

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGWRRIVXRBGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-chlorobenzyl chloride reacts with the triazole ring.

Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound with applications in chemistry, biology, medicine, and industry. It can serve as a building block for synthesizing complex molecules, studying biological processes, developing new drugs, and producing agrochemicals and dyes.

Scientific Research Applications

Chemistry

this compound is used as a building block in chemistry to synthesize more complex molecules. Its structure makes it a valuable intermediate in creating pharmaceuticals and other chemical compounds. 1H-1,2,3-triazole-4-carboxamides can be obtained by amidation of 1H-1,2,3-triazole-4-carboxylic acids prepared by convenient Dimroth synthesis and further modifications .

Biology

In biological research, this compound can study biological processes, including enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding cellular mechanisms.

Medicine

The compound has shown potential in medicinal applications, particularly in developing new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for treating infections and other medical conditions. 1H-1,2,3-triazole-4-carboxamides exhibit biological activities such as fungicidal, antiviral, and antimicrobial activities and were found to be inhibitors of the Wnt/β- catenin signaling pathway . N-(substituted phenyl)-2-chloroacetamides have shown antimicrobial potential .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Triazole-containing compounds have demonstrated diverse biological activities:

- Antimicrobial Activity N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive S. aureus and MRSA, with varying effectiveness against Gram-negative E. coli, and moderate effectiveness against the yeast C. albicans .

- Anticancer Properties 1H-1,2,3-triazole-4-carboxamides have demonstrated anticancer activity in preclinical studies, with some asymmetric compounds showing cytotoxic activity at nanomolar levels in B16 melanoma cells . Certain 1,2,3-triazole-4-carboxamide derivatives have exhibited moderate to excellent antiproliferative activity against cancer cell lines .

- Enzyme Inhibition N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide has shown potential in inhibiting various enzymes and receptors due to its structural characteristics.

- Other Activities 1H-1,2,3-triazole-4-carboxamides exhibit other biological activities such as fungicidal and antiviral activities .

Related Research

- Antimicrobial Research Twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were screened for antimicrobial potential using QSAR analysis and tested against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The study confirmed that the biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring .

- Anticancer research New pyridine-based chalcones and pyrazolines with anticancer activities were synthesized and evaluated against 60 different human cancer cell lines .

- Anti-α-glucosidase assays A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed by consideration of the potent α-glucosidase inhibitors .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Position of the Carboxamide Group

The target compound’s carboxamide is at position 5 of the triazole ring, distinguishing it from analogs like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide , where the carboxamide is at position 4 . This positional shift alters molecular conformation and interaction with biological targets. For example, 4-carboxamide derivatives often exhibit distinct hydrogen-bonding patterns in crystal structures .

Substituents on the Triazole Ring

- 5-Substituents : The target compound lacks substituents at position 5 (only a hydrogen atom), whereas analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid feature electron-withdrawing groups (e.g., trifluoromethyl) at this position. Such groups enhance antitumor activity, as seen in compounds inhibiting c-Met kinase (GP value: 68.09% for NCI-H522 cells) .

- 1-Substituents: The target compound’s triazole nitrogen at position 1 is unsubstituted, unlike derivatives such as 1-(4-methoxybenzyl)-4-(benzyloxy)-N-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, which includes a 4-methoxybenzyl group. Bulky substituents here can influence solubility and membrane permeability .

Amide Substituents

The 4-chlorophenyl group on the amide nitrogen is conserved in several analogs, but variations exist:

- N-(3-Trifluoromethylphenyl) : Compound 19c (4-(benzyloxy)-1-(4-methoxybenzyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide) shows a 3-trifluoromethylphenyl substituent, which increases lipophilicity and may enhance target binding .

Physicochemical Properties

- Solubility : Derivatives with polar groups (e.g., hydroxy or methoxy) exhibit improved aqueous solubility compared to halogenated analogs .

Biological Activity

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and antifungal domains. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its pharmacological properties by influencing the compound's electronic characteristics and solubility.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

- Inhibition of Kinases : A study highlighted that derivatives containing the triazole moiety exhibited significant inhibitory activity against various kinases, including AKT2/PKBβ, which is crucial in glioma malignancy. The compound demonstrated low micromolar activity against this target, indicating its potential as an anticancer agent .

- Cytotoxicity Studies : In vitro assays revealed that the compound showed potent cytotoxicity against glioblastoma cell lines while exhibiting minimal toxicity towards non-cancerous cells. This selectivity is vital for developing effective cancer therapies .

- Preclinical Studies : Other preclinical studies reported that related triazole compounds exhibited cytotoxic effects at nanomolar concentrations against melanoma cells, suggesting that modifications to the triazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad Spectrum Activity : Research indicates that compounds in this class exhibit activity against a range of pathogens, including bacteria and fungi. For instance, triazole derivatives have shown effectiveness in inhibiting microbial growth through various mechanisms .

- Comparative Studies : In comparative assays against standard antimicrobial agents, certain derivatives demonstrated superior efficacy, making them promising candidates for further development into therapeutic agents .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : By inhibiting key kinases involved in cancer cell signaling pathways (e.g., AKT pathway), the compound can disrupt tumor growth and proliferation.

- Antimicrobial Mechanisms : The triazole ring may interfere with essential microbial processes or structural integrity, leading to cell death.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne. For example, a related triazole carboxamide (6m) was prepared using azide 5m and alkyne 2a under copper catalysis . To optimize yields:

- Use high-purity starting materials to minimize side reactions.

- Employ Cu(I) catalysts (e.g., CuI) in a 1:1 molar ratio with ligands like TBTA to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC. Isolate the product via column chromatography with ethyl acetate/hexane (3:7) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Low solubility is a common limitation for triazole carboxamides. Mitigation strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole core or chlorophenyl ring while preserving activity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C21H18ClN4O2: 393.1118; observed: 393.1112) .

- NMR : Assign signals for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxamide NH (δ 10–12 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies should focus on:

- Substituent Effects : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate enzyme binding .

- Triazole Modifications : Introduce alkyl or aryl groups at the 1H-1,2,3-triazole N1 position to improve selectivity for targets like c-Met kinase .

- Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to enhance metabolic stability .

Q. What crystallographic techniques and software are suitable for resolving the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/methanol) and collect data at 100 K.

- Software : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for challenging datasets) and WinGX/ORTEP for visualization .

- Validation : Check for R-factor convergence (target < 0.05) and validate geometry with PLATON .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C).

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via selectivity panels .

- Data Analysis : Apply statistical tools (e.g., GraphPad Prism) for IC50 determination and compare results using standardized metrics (e.g., % inhibition at 10 µM) .

Q. What computational methods support the prediction of binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like c-Met kinase (PDB: 3LQ8). Focus on hydrogen bonds with the carboxamide and hydrophobic contacts with the chlorophenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.